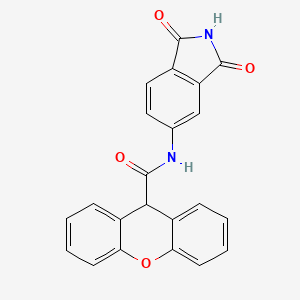

N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O4/c25-20-13-10-9-12(11-16(13)21(26)24-20)23-22(27)19-14-5-1-3-7-17(14)28-18-8-4-2-6-15(18)19/h1-11,19H,(H,23,27)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZNFOKMTKZDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)C(=O)NC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method includes the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, using a silica-supported catalyst to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux or in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives .

Scientific Research Applications

Chemical Applications

Organic Synthesis:

N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules due to its unique structural features. The compound's isoindoline-1,3-dione moiety allows for diverse chemical transformations, making it an essential precursor in synthetic chemistry.

Table 1: Chemical Transformations Involving this compound

| Transformation Type | Reaction Conditions | Products |

|---|---|---|

| Condensation | Acidic medium | Isoindoline derivatives |

| Oxidation | Mild oxidants | Quinones |

| Substitution | Nucleophilic agents | Substituted derivatives |

Biological Applications

Anticancer Activity:

Research has indicated that this compound exhibits promising anticancer properties. Studies show that it can induce apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent.

Case Study: Induction of Apoptosis

A study demonstrated that this compound effectively induced apoptosis in breast cancer cells through the activation of intrinsic apoptotic pathways. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Table 2: Anticancer Efficacy of this compound

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 5.2 | Apoptosis induction via mitochondrial pathway |

| Lung Cancer | 8.7 | Cell cycle arrest and apoptosis |

| Colon Cancer | 6.4 | Inhibition of proliferation |

Medical Applications

Therapeutic Potential:

The compound is being investigated for its therapeutic potential in treating various diseases beyond cancer, including inflammatory conditions and neurodegenerative disorders. Its ability to modulate biological pathways makes it a candidate for drug development.

Anti-inflammatory Properties:

Research suggests that this compound can inhibit key inflammatory mediators such as cyclooxygenase enzymes and cytokines involved in the inflammatory response.

Table 3: Anti-inflammatory Effects of this compound

Industrial Applications

Dyes and Pigments:

Due to its vibrant chromophore, this compound is utilized in the production of dyes and pigments. Its stability under various conditions makes it suitable for industrial applications.

Polymer Additives:

The compound is also used as an additive in polymers to enhance color properties and stability, contributing to the development of high-performance materials.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, it may induce apoptosis by targeting cyclin-dependent kinases and disrupting cellular processes essential for tumor growth . The compound’s ability to pass through cellular membranes due to its hydrophobic nature enhances its efficacy in biological systems .

Comparison with Similar Compounds

Phthalimide Derivatives

Example: 3-Chloro-N-phenyl-phthalimide (Fig. 1)

- Structure: Features a phthalimide core (isoindoline-1,3-dione) with a chloro substituent and an N-phenyl group.

- Applications: Used as a monomer for polyimides and in the synthesis of high-purity intermediates for polymers .

- Key Differences:

- The target compound replaces the phthalimide’s chloro-phenyl group with a xanthene carboxamide, enhancing steric bulk and aromatic conjugation.

- The xanthene core may improve fluorescence properties compared to the simpler phthalimide system.

| Property | N-(1,3-Dioxoisoindolin-5-yl)-9H-Xanthene-9-Carboxamide | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Molecular Formula | C₂₄H₁₅N₂O₄ | C₁₄H₈ClNO₂ |

| Molecular Weight | 407.39 g/mol | 265.67 g/mol |

| Core Functional Groups | Xanthene carboxamide, isoindolinone | Phthalimide, chloro, phenyl |

| Potential Applications | Fluorescent probes, bioactive molecules | Polymer precursors |

Xanthene-Based Carboxamides

Example: E-9-Aryl-5-arylidene-1-oxo-octahydroxanthenes (Series 5 in )

- Structure: Xanthene derivatives with arylidene substituents at the 5-position and an oxo group.

- Synthesis: Prepared via one-step condensation with moderate yields (40–60%) .

- Key Differences:

- The target compound lacks the octahydroxanthene backbone, retaining full aromaticity for enhanced stability.

- The carboxamide linkage in the target compound enables conjugation with other bioactive motifs, unlike the ketone group in Series 3.

| Property | This compound | E-9-Aryl-5-arylidene-1-oxo-xanthenes |

|---|---|---|

| Backbone Saturation | Fully aromatic | Partially saturated (octahydro) |

| Functional Groups | Carboxamide, isoindolinone | Ketone, arylidene |

| Synthesis Yield | Not reported (analogous methods: ~70–90%) | 40–60% |

| Bioactivity Potential | Protein degradation (PROTAC-like design) | Antimicrobial, anticancer |

Isoindolinone-Containing Compounds

Example: PROTAC Molecule P2 ()

- Structure: Contains a 1,3-dioxoisoindolin-5-yl group linked to a carbazole-morpholine scaffold.

- Applications: Designed for targeted protein degradation (PROTACs) via E3 ligase recruitment .

- Key Differences: The target compound’s xanthene core provides a smaller, more rigid scaffold compared to the PROTAC’s carbazole-morpholine system. Both share the isoindolinone motif, but the PROTAC’s complexity enables macromolecular interactions, while the target compound may favor small-molecule binding.

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the formation of a carboxamide group attached to a xanthene backbone, which is known for its fluorescence properties and biological activity. The compound features a 1,3-dioxoisoindoline moiety, which is critical for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing the 1,3-dioxoisoindoline structure exhibit significant anticancer properties. For instance, a study highlighted the design and synthesis of various 1,3-dioxoisoindoline derivatives that were evaluated for their ability to inhibit cancer cell proliferation. Specific derivatives showed promising results as potential T-type calcium channel blockers with IC50 values around 0.93 µM .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Studies have shown that related compounds demonstrate considerable antibacterial and antifungal activity against various pathogens. For example, derivatives of 1,3-dioxolanes exhibited excellent antifungal activity against Candida albicans and significant antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa .

The biological mechanisms underlying the activity of this compound are varied:

- Calcium Channel Blockade : The compound may exert its effects through modulation of calcium channels, which are crucial in various cellular processes including muscle contraction and neurotransmitter release .

- Antioxidant Activity : Some derivatives have shown antioxidant properties by scavenging free radicals, which can contribute to their protective effects against oxidative stress in cells .

Case Study 1: Anticancer Efficacy

A specific derivative of the compound was tested against several cancer cell lines. The results indicated that it inhibited cell growth in a dose-dependent manner, with notable selectivity towards cancerous cells over normal cells. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, this compound was tested against a panel of bacteria and fungi. The compound demonstrated significant inhibition zones in agar diffusion assays against S. aureus and C. albicans, indicating its potential as an antimicrobial agent.

Comparative Biological Activity Table

| Compound | Activity Type | Target Organism | IC50/MIC (µg/mL) |

|---|---|---|---|

| This compound | Anticancer | Various cancer cell lines | 0.93 |

| Related 1,3-dioxolane derivative | Antifungal | Candida albicans | 625 |

| Related 1,3-dioxolane derivative | Antibacterial | Staphylococcus aureus | 625 |

| Fluorinated xanthene derivative | mGlu1 receptor enhancer | Neurological targets | Not specified |

Q & A

What synthetic methodologies are recommended for preparing N-(1,3-dioxoisoindolin-5-yl)-9H-xanthene-9-carboxamide?

Level: Basic

Methodological Answer:

A transition metal-free catalytic reduction approach using potassium-based abnormal NHC complexes can reduce primary amides to amines. For example, 9H-xanthene-9-carboxamide derivatives can be reduced with pinacolborane (HBPin) in dry toluene under reflux conditions (2 mol% catalyst, 12–24 hours). Post-reduction purification via column chromatography or recrystallization is critical to isolate the target compound .

How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

Level: Basic

Methodological Answer:

- NMR : Analyze and spectra for characteristic signals:

- Xanthene protons (aromatic region, δ 6.8–8.2 ppm).

- Dioxoisoindolinyl carbonyl carbons (δ 165–175 ppm).

- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (e.g., 372.10296 for CHNO). Compare with databases like NIST Standard Reference Data .

What crystallographic strategies resolve hydrogen-bonding ambiguities in this compound?

Level: Advanced

Methodological Answer:

Use graph set analysis (GSA) to classify hydrogen-bonding patterns. For example:

- Descriptor Notation : for dimeric interactions.

- Software: SHELX for refinement and WinGX for visualization. Disordered solvent molecules require SQUEEZE/PLATON masking .

Which computational methods predict electronic properties of the xanthene-carboxamide backbone?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-31G(d) basis set can model:

- HOMO-LUMO gaps (photophysical behavior).

- Electrostatic potential maps (reactivity sites).

Validate against experimental UV-Vis and cyclic voltammetry data .

How to optimize SHELX refinement for high-disorder crystallographic data?

Level: Advanced

Methodological Answer:

- Disorder Handling : Split atoms with PART instructions and apply isotropic displacement parameters.

- Constraints : Use SIMU/DELU to stabilize anisotropic ADPs.

- Validation : Check R (< 5%) and CCFOM values post-refinement .

What safety protocols are essential during synthesis due to reactive intermediates?

Level: Basic

Methodological Answer:

- PPE : Gloves, goggles, and fume hoods for handling isothiocyanates (potential irritants).

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS guidelines for xanthene derivatives .

How does ORTEP-3 aid in visualizing intermolecular interactions?

Level: Advanced

Methodological Answer:

ORTEP-3 generates thermal ellipsoid plots to:

- Highlight π-π stacking between xanthene moieties.

- Identify weak C–H···O interactions. Combine with Mercury for packing diagram overlays .

What chromatographic methods ensure purity for biological assays?

Level: Basic

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (0.1% TFA) gradient (95:5 to 50:50 in 20 min). Monitor at 254 nm.

- TLC : Silica gel 60 F, ethyl acetate/hexane (3:7), UV visualization .

How to reconcile discrepancies between DFT-calculated and experimental IR spectra?

Level: Advanced

Methodological Answer:

- Frequency Scaling : Apply a 0.96–0.98 scaling factor to DFT harmonic frequencies.

- Anharmonic Corrections : Use VPT2 (Vibrational Perturbation Theory) for overtone regions.

- Solvent Effects : Include PCM (Polarizable Continuum Model) for solution-phase comparisons .

Why does the xanthene moiety influence photostability in UV studies?

Level: Advanced

Methodological Answer:

The rigid xanthene scaffold reduces non-radiative decay pathways, enhancing fluorescence quantum yield. Cyclic voltammetry (e.g., 4,6-bis(dimesitylboryl)dibenzofuran analogs) reveals reversible redox behavior, suggesting applications in optoelectronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.